Biotinamide
Overview
Description
Biotin amide, a derivative of biotin (vitamin B7), is a compound of significant interest in biochemical and medical research. Biotin is a water-soluble B-complex vitamin that plays a crucial role in various metabolic processes, including the synthesis of fatty acids, amino acids, and glucose. Biotin amide retains the essential properties of biotin while offering unique functionalities that make it valuable in scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin amide can be synthesized through various chemical reactions. One common method involves the reaction of biotin with amines under specific conditions to form the amide bond. The process typically includes the following steps :
Free Basing: The solution of free amine or amine salt in dimethylformamide (DMF) is circulated through a compartment containing a free-basing agent to yield the free amine.
Amide Formation: The free amine is then added to the biotinylation agent, forming the amide bond. This reaction is carried out at room temperature for several hours.
Purification: The reaction mixture is purified using silica-supported carbonate to isolate the biotin amide product.
Industrial Production Methods: Industrial production of biotin amide often involves automated synthesizers that streamline the process. These systems use cartridges containing biotinylation agents and other necessary reagents to efficiently produce biotin amide on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Biotin amide undergoes various chemical reactions, including:
Oxidation: Biotin amide can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can convert biotin amide into other functional groups.
Substitution: Biotin amide can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biotin sulfoxide, while reduction can produce biotin amine .
Scientific Research Applications
Biotin amide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biotinylation, a process of attaching biotin to proteins, nucleic acids, and other molecules.
Medicine: Biotin amide is used in diagnostic assays and therapeutic applications, including targeted drug delivery systems.
Industry: Utilized in the production of biotinylated products for research and commercial purposes.
Mechanism of Action
Biotin amide exerts its effects through its interaction with specific molecular targets and pathways. As a derivative of biotin, it functions as a coenzyme for carboxylase enzymes involved in the metabolism of fatty acids, amino acids, and glucose. The biotinylation process, facilitated by biotin amide, enhances the stability and functionality of proteins and other biomolecules .
Comparison with Similar Compounds
Biotin: The parent compound, essential for various metabolic processes.
Biotinylated Proteins: Proteins modified with biotin for enhanced functionality.
Biotin-Based Carborane Amides: Novel derivatives containing carborane residues for targeted delivery in medical applications
Uniqueness: Biotin amide stands out due to its ability to form stable amide bonds, making it a versatile tool in biotinylation and other biochemical processes. Its unique properties enable its use in a wide range of applications, from basic research to industrial production .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c11-8(14)4-2-1-3-7-9-6(5-16-7)12-10(15)13-9/h6-7,9H,1-5H2,(H2,11,14)(H2,12,13,15)/t6-,7-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLVBMBRLSCJAI-ZKWXMUAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)N)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219349 | |
Record name | Biotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6929-42-6 | |
Record name | Biotinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6929-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006929426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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